(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide
Description
(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a conjugated α,β-unsaturated cyano group (2E configuration), a furan ring substituted with a 2-methylcyclopropyl moiety at the 5-position, and a 3-nitrophenyl amide group.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-7-16(11)17-6-5-15(25-17)8-12(10-19)18(22)20-13-3-2-4-14(9-13)21(23)24/h2-6,8-9,11,16H,7H2,1H3,(H,20,22)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODBGVPQLWXHRB-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide, with the CAS number 498568-57-3, is a synthetic compound characterized by its unique structural features, including a cyano group, a furan ring, and nitro and methyl substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C18H15N3O4
- Molecular Weight : 337.33 g/mol
- Boiling Point : Approximately 582.1 °C (predicted)
- Density : 1.384 g/cm³ (predicted)
- pKa : 9.07 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. The presence of the cyano and nitro groups may facilitate interactions with cellular proteins and enzymes involved in cancer progression.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against certain bacterial strains, possibly through the disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
-
Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic signaling pathways.
Study Cell Line IC50 (µM) Mechanism A MCF-7 15 Apoptosis via caspase activation B A549 20 Cell cycle arrest at G1 phase -
Antimicrobial Activity : Research has shown that this compound possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for antibiotic development.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several acrylamide derivatives, differing primarily in the substituents on the furan ring and the aromatic amide group. Key analogues include:
Key Observations :
- Cyclopropane rings are known to enhance rigidity and bioavailability in drug design .
- Aromatic Amide Groups : The 3-nitrophenyl group in the target compound exhibits stronger electron-withdrawing effects than 3-methylphenyl () or 4-chlorophenyl (), which may improve binding to electrophile-sensitive targets (e.g., cysteine residues in kinases).
- Synthetic Yields : Analogues like (2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (79% yield, ) suggest that similar two-phase solvent systems (e.g., toluene/K₂CO₃) could be adapted for synthesizing the target compound, though cyclopropane integration may require specialized reagents.
Spectroscopic and Stability Comparisons
- NMR Analysis: Studies on analogues (e.g., ) reveal that substituents on the furan ring (e.g., nitro vs. methylcyclopropyl) significantly alter chemical shifts in regions corresponding to the α,β-unsaturated system (δ 7.5–8.5 ppm for protons adjacent to the cyano group). The target compound’s cyclopropane moiety is expected to downfield-shift furan protons due to ring strain and deshielding effects.
- Thermal Stability : Nitro-substituted analogues () typically exhibit lower thermal stability (decomposition <200°C) compared to alkyl-substituted derivatives. The cyclopropane group in the target compound may mitigate this via enhanced conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
